molecular formula C16H11Cl2F3O B1327770 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone CAS No. 898749-89-8

2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone

Cat. No. B1327770
M. Wt: 347.2 g/mol
InChI Key: VMMVSCMQTOVCHG-UHFFFAOYSA-N
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Description

2,6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (DTP) is a synthetic compound used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and is used to synthesize a variety of compounds including pharmaceuticals, agrochemicals, and fragrances. DTP is also used in the synthesis of heterocyclic compounds and in the synthesis of polymers. DTP is a useful reagent for the synthesis of a wide range of compounds due to its high reactivity, low toxicity, and wide solubility.

Scientific Research Applications

Microwave- and Ultrasound-Assisted Semisynthesis

A study by Joshi, Sharma, and Sinha (2005) explored the semisynthesis of methoxylated propiophenones using techniques like microwave and ultrasound assistance. This method involves the reaction of phenylpropenes with a palladium chloride-sodium formate catalyst, followed by oxidation. The process demonstrates an efficient synthesis method that could be applicable to 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone under similar conditions (Joshi, Sharma, & Sinha, 2005).

Novel Copolymers with Styrene

Kim et al. (1999) investigated electrophilic trisubstituted ethylenes, including dichlorophenyl derivatives, and their copolymerization with styrene. This study is significant for understanding the polymerization behavior of similar compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone, particularly in creating high-temperature resistant polymers (Kim et al., 1999).

Cyclocondensation Reactions

Bonacorso et al. (2003) reported the synthesis of a series of pyrimidinones from the reaction of aryl-methoxy-trifluoro-buten-2-ones with urea. This research offers insights into the cyclocondensation reactions that compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone might undergo, potentially leading to new pharmaceutical or chemical intermediates (Bonacorso et al., 2003).

Synthesis of Thiourea Derivatives

In 2011, Limban, Marutescu, and Chifiriuc synthesized a series of acylthioureas, including derivatives with dichlorophenyl substituents. These compounds showed significant anti-pathogenic activity, indicating potential pharmaceutical applications for related compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Spectroscopic Properties

The study by Rasool et al. (2021) on chalcones, including derivatives with trifluoromethyl-phenyl groups, provided insights into the synthesis, DNA binding, and antioxidant properties. This research is relevant for understanding the chemical behavior and potential biological interactions of 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (Rasool et al., 2021).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3O/c17-12-5-2-6-13(18)15(12)14(22)8-7-10-3-1-4-11(9-10)16(19,20)21/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVSCMQTOVCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644931
Record name 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone

CAS RN

898749-89-8
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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